![molecular formula C21H18N4O2 B2855138 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-07-5](/img/no-structure.png)

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

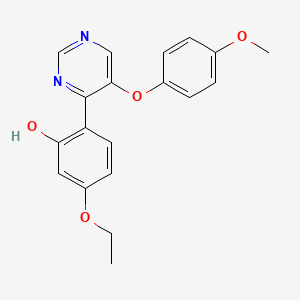

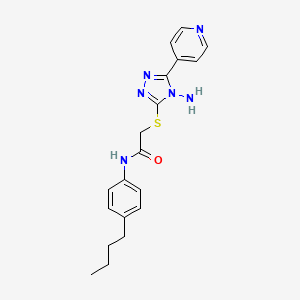

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.

BenchChem offers high-quality 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biomedical Applications

The compound belongs to the group of 1H-Pyrazolo[3,4-b]pyridines, which are heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been extensively studied for their biomedical applications .

Synthesis Methods

The synthesis of such compounds often involves Knoevenagel condensation reaction followed by Michael addition . The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been widely studied .

Substitution Patterns

The substitution patterns of 1H-Pyrazolo[3,4-b]pyridines establish the type of substituents mainly used at positions N1, C3, C4, C5, and C6 . This analysis has established that the 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Antimicrobial Activity

Some derivatives of this compound have shown potential as antimicrobial agents . Further studies are needed to develop these compounds as good leads for designing new antimicrobial agents .

Therapeutic Activity

The therapeutic activity of such compounds has been evaluated using quantum evaluation methods . The co-crystallized ligand was taken into account by modifying the scoring grids for the two proteins using the receptor grid generation tool .

Role in Cell Biology

Indoles, which are closely related to pyrazolopyridines, play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other indole derivatives . These compounds typically bind to their targets, causing conformational changes that can affect the function of the target protein .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been shown to exert various biological effects, suggesting that this compound may also have diverse molecular and cellular effects .

Propiedades

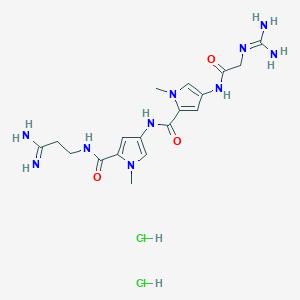

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 2-amino-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with o-toluidine followed by cyclization with phenyl isocyanate and subsequent oxidation to form the final product.", "Starting Materials": [ "2-amino-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid", "o-toluidine", "phenyl isocyanate", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with o-toluidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate.", "Step 2: Cyclization of the amide intermediate with phenyl isocyanate in the presence of a catalyst such as triethylamine to form the pyrazolopyridine ring.", "Step 3: Oxidation of the pyrazolopyridine ring with an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the final product, 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |

Número CAS |

941959-07-5 |

Nombre del producto |

3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |

Fórmula molecular |

C21H18N4O2 |

Peso molecular |

358.401 |

Nombre IUPAC |

3-methyl-N-(2-methylphenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |

InChI |

InChI=1S/C21H18N4O2/c1-13-8-6-7-11-17(13)23-21(27)16-12-22-20-18(19(16)26)14(2)24-25(20)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,26)(H,23,27) |

Clave InChI |

JFVOZQKWDSYZHV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2855062.png)

amino}oxy)carbonyl]oxy}-2-methylpropane](/img/structure/B2855065.png)

![N-cyclopentyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2855070.png)

![4-(3-Pyrazol-1-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855071.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855072.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2855073.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-fluorobenzenesulfonamide](/img/structure/B2855077.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B2855078.png)